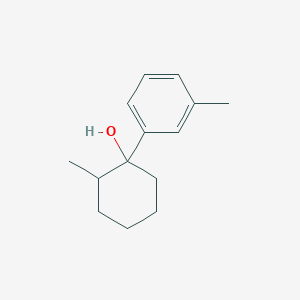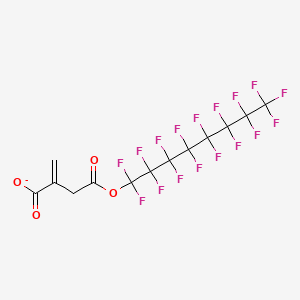
2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL is an organic compound with the molecular formula C14H20O It belongs to the class of cyclohexanols and is characterized by a cyclohexane ring substituted with a methyl group and a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL can be achieved through several methods. One common approach involves the reduction of 3-methyl-2-cyclohexen-1-one using sodium borohydride. Another method includes the reaction of cyclohexene with methyl vinyl ketone, catalyzed by a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: Utilized in the production of fragrances and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-cyclohexen-1-ol: Similar in structure but differs in the position of the methyl group.
1-Methylcyclohexene: Lacks the phenyl group, making it less complex.
4-Methylcyclohexene: Another isomer with different substitution patterns.
Uniqueness
2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-methyl-1-(3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-6-5-8-13(10-11)14(15)9-4-3-7-12(14)2/h5-6,8,10,12,15H,3-4,7,9H2,1-2H3 |
Clé InChI |
ZVFBHASLFZOXOL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(C2=CC=CC(=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B12089962.png)

![methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12089976.png)
![[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate](/img/structure/B12089984.png)

![2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine](/img/structure/B12089990.png)
![1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089995.png)

![1-oleoyl-2-[12-biotinyl(aMinododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodiuM salt)](/img/structure/B12090017.png)
![6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12090025.png)



